molecular formula C26H25NO4Se B1531485 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid CAS No. 1365284-49-6

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid

Cat. No.: B1531485
CAS No.: 1365284-49-6
M. Wt: 494.5 g/mol
InChI Key: ONTNSAXNCVVXSV-UHFFFAOYSA-N
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Description

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is a derivative of selenocysteine, an amino acid that contains selenium. The compound is modified with a 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is commonly used in solid-phase peptide synthesis (SPPS) to protect the amino group during the synthesis process. The p-methylbenzyl (pMeBzl) group is used to protect the selenol group of selenocysteine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid typically involves the protection of the selenocysteine amino acid. The Fmoc group is introduced to protect the amino group, while the pMeBzl group is used to protect the selenol group. The synthesis can be carried out using standard SPPS techniques, which involve the stepwise addition of amino acids to a growing peptide chain anchored to a solid support .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of automated systems also reduces the risk of contamination and human error .

Chemical Reactions Analysis

Types of Reactions

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The pMeBzl group protects the selenol group, allowing for selective deprotection and subsequent reactions. The selenocysteine residue can participate in redox reactions, contributing to the biological activity of the synthesized peptides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid is unique due to the specific combination of protecting groups used. The pMeBzl group provides stability to the selenol group, while the Fmoc group allows for efficient peptide synthesis. This combination makes this compound particularly useful in the synthesis of selenopeptides, which have distinct biological and therapeutic properties .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO4Se/c1-17-10-12-18(13-11-17)15-32-16-24(25(28)29)27-26(30)31-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONTNSAXNCVVXSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C[Se]CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
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2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
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2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
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2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
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2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid
Reactant of Route 6
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methylphenyl)methylselanyl]propanoic acid

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